molecular formula C19H16BrN5O3S B234233 3-bromo-4-methoxy-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

3-bromo-4-methoxy-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Cat. No. B234233
M. Wt: 474.3 g/mol
InChI Key: BLNWAHNSYNLBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-4-methoxy-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of a class of enzymes called protein kinases, which play a crucial role in the regulation of cellular processes such as cell growth, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves the inhibition of protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream signaling molecules, thereby disrupting the signaling pathways that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-4-methoxy-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have demonstrated that this compound has potent anti-tumor activity in several preclinical models of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-4-methoxy-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments include its potent inhibitory activity against protein kinases, its ability to induce apoptosis and cell cycle arrest in cancer cells, and its potent anti-tumor activity in preclinical models of cancer. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions and its potential toxicity to normal cells.

Future Directions

There are several future directions for the research on 3-bromo-4-methoxy-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the identification of the specific protein kinases that are inhibited by this compound and the downstream signaling pathways that are disrupted. This information could lead to the development of more targeted cancer therapies. Additionally, the potential toxicity of this compound to normal cells needs to be further investigated to determine its safety for use in humans.

Synthesis Methods

The synthesis of 3-bromo-4-methoxy-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves several steps, including the reaction of 3-bromo-4-methoxyaniline with 2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol in the presence of a base and a coupling agent. The resulting intermediate is then reacted with benzoyl chloride to yield the final product. The synthesis of this compound has been optimized to provide high yields and purity.

Scientific Research Applications

3-bromo-4-methoxy-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been extensively studied in scientific research due to its potent inhibitory activity against protein kinases. It has been shown to inhibit several kinases, including members of the AKT, MAPK, and JAK/STAT signaling pathways. These pathways are known to play critical roles in cancer development and progression, making this compound a promising candidate for cancer therapy.

properties

Product Name

3-bromo-4-methoxy-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Molecular Formula

C19H16BrN5O3S

Molecular Weight

474.3 g/mol

IUPAC Name

3-bromo-4-methoxy-N-[2-methoxy-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C19H16BrN5O3S/c1-10-22-23-19-25(10)24-18(29-19)12-5-7-16(28-3)14(9-12)21-17(26)11-4-6-15(27-2)13(20)8-11/h4-9H,1-3H3,(H,21,26)

InChI Key

BLNWAHNSYNLBFC-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC(=C(C=C4)OC)Br

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC(=C(C=C4)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.